Zierin

描述

This compound has been reported in Xeranthemum cylindraceum, Sambucus nigra, and Apis cerana with data available.

Structure

3D Structure

属性

CAS 编号 |

645-02-3 |

|---|---|

分子式 |

C14H17NO7 |

分子量 |

311.29 g/mol |

IUPAC 名称 |

(2S)-2-(3-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile |

InChI |

InChI=1S/C14H17NO7/c15-5-9(7-2-1-3-8(17)4-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1 |

InChI 键 |

KCVXNPDAHDGXFD-YOVYLDAJSA-N |

手性 SMILES |

C1=CC(=CC(=C1)O)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

规范 SMILES |

C1=CC(=CC(=C1)O)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |

其他CAS编号 |

645-02-3 |

产品来源 |

United States |

Foundational & Exploratory

The Untapped Potential of Xeranthemum: A Technical Guide to the Zierin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of zierin, a cyanogenic glycoside identified in species of the genus Xeranthemum. While direct research on the this compound pathway in Xeranthemum is limited, this document extrapolates from the well-established biosynthesis of similar cyanogenic glycosides in other plant species to propose a viable metabolic route. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a starting point for further investigation into the unique secondary metabolism of Xeranthemum and the potential applications of its bioactive compounds. We present a putative enzymatic cascade, detailed experimental protocols for pathway elucidation, and a framework for quantitative analysis. The included diagrams of signaling pathways and experimental workflows, rendered in Graphviz, provide clear visual aids to complex biological processes.

Introduction to this compound and Xeranthemum

Xeranthemum, a genus within the Asteraceae family, is known for its production of various secondary metabolites, including cyanogenic glycosides.[1] Among these is this compound, a nitrile-containing compound that can release hydrogen cyanide upon enzymatic degradation, a defense mechanism against herbivores.[2] The study of cyanogenic glycosides like this compound is of significant interest due to their potential roles in plant defense and their pharmacological activities. Research on Xeranthemum cylindraceum has confirmed the presence of acylated cyanogenic triglycosides, highlighting the genus's capacity for producing this class of compounds.[2]

The Putative this compound Biosynthesis Pathway

The biosynthesis of cyanogenic glycosides is a highly regulated process that typically begins with an amino acid precursor.[3][4] For this compound, the precursor is L-phenylalanine. The pathway is proposed to proceed through a series of enzymatic reactions involving cytochrome P450 monooxygenases (CYPs) and UDP-glucosyltransferases (UGTs).

The key steps are hypothesized as follows:

-

N-hydroxylation of L-phenylalanine: The initial step is the conversion of L-phenylalanine to N-hydroxy-L-phenylalanine, catalyzed by a cytochrome P450 enzyme, likely belonging to the CYP79 family.

-

Conversion to an Aldoxime: The N-hydroxy-L-phenylalanine is then converted to (E)-phenylacetaldoxime. This reaction is also catalyzed by a CYP79 enzyme.

-

Dehydration to a Nitrile: The aldoxime undergoes dehydration to form phenylacetonitrile. This step is catalyzed by a cytochrome P450 enzyme, typically from the CYP71 family.

-

α-hydroxylation: Phenylacetonitrile is then hydroxylated to form a cyanohydrin, specifically (S)-mandelonitrile. This reaction is catalyzed by another cytochrome P450, likely from the CYP71 family.

-

Glycosylation: The final step is the glycosylation of (S)-mandelonitrile by a UDP-glucosyltransferase (UGT), which attaches a glucose molecule to the cyanohydrin, forming this compound.

This proposed pathway is consistent with the general biosynthetic pathway for cyanogenic glycosides derived from aromatic amino acids.[3][4]

Quantitative Data

Currently, there is a lack of specific quantitative data on this compound content and the enzymatic activities of the biosynthetic pathway in Xeranthemum species in publicly available literature. To facilitate future research, this section provides a template table that can be populated as data becomes available. Researchers are encouraged to investigate this compound concentrations in different tissues (leaves, stems, flowers, roots) and at various developmental stages of the plant.

| Plant Species | Tissue | Developmental Stage | This compound Concentration (µg/g fresh weight) | Enzyme Activity (nmol/mg protein/min) | Reference |

| Xeranthemum sp. | Leaf | Young | Data not available | Data not available | |

| Xeranthemum sp. | Leaf | Mature | Data not available | Data not available | |

| Xeranthemum sp. | Stem | Data not available | Data not available | ||

| Xeranthemum sp. | Flower | Data not available | Data not available | ||

| Xeranthemum sp. | Root | Data not available | Data not available |

Experimental Protocols

The following protocols are adapted from established methods for the study of cyanogenic glycosides in plants and can be applied to investigate the this compound biosynthesis pathway in Xeranthemum.

Extraction and Quantification of this compound

This protocol outlines the steps for extracting and quantifying this compound from Xeranthemum plant material.

-

Plant Material Collection and Preparation:

-

Harvest fresh plant material (e.g., leaves, stems).

-

Immediately freeze the material in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v).

-

Vortex thoroughly and incubate at 70°C for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Filter the pooled supernatant through a 0.22 µm syringe filter.

-

Analyze the extract using a C18 reverse-phase HPLC column.

-

Use a mobile phase gradient of acetonitrile and water (both with 0.1% formic acid).

-

Detect this compound using a UV detector at an appropriate wavelength (e.g., 214 nm) or a mass spectrometer for more specific detection.

-

Quantify this compound by comparing the peak area to a standard curve generated with purified this compound.

-

Enzyme Assays

Enzyme assays are crucial for characterizing the catalytic activities of the enzymes involved in the this compound biosynthesis pathway.

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 14 mM 2-mercaptoethanol, and protease inhibitors).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

-

Cytochrome P450 (CYP) Activity Assay:

-

Assays for CYP79 and CYP71 activities can be performed using microsomes prepared from the crude extract.

-

The reaction mixture should contain the microsomal protein, the appropriate substrate (L-phenylalanine for CYP79, or the respective intermediate for CYP71), and NADPH as a cofactor.

-

Incubate the reaction at 30°C.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.

-

Analyze the product formation by HPLC or GC-MS.

-

-

UDP-Glucosyltransferase (UGT) Activity Assay:

-

The reaction mixture should contain the crude or partially purified enzyme extract, the cyanohydrin substrate ((S)-mandelonitrile), and UDP-glucose as the sugar donor.

-

Incubate the reaction at 30°C.

-

Stop the reaction and analyze the formation of this compound by HPLC.

-

Conclusion and Future Directions

This guide provides a foundational framework for initiating research into the this compound biosynthesis pathway in Xeranthemum species. The proposed pathway, based on established knowledge of cyanogenic glycoside biosynthesis, offers a testable model for future experimental validation. The provided protocols for extraction, quantification, and enzyme assays are robust starting points for characterizing this metabolic pathway.

Future research should focus on:

-

Gene Discovery: Identifying and cloning the genes encoding the CYP and UGT enzymes involved in the pathway.

-

Enzyme Characterization: Expressing and purifying the recombinant enzymes to determine their kinetic properties.

-

Regulatory Mechanisms: Investigating how the this compound biosynthesis pathway is regulated at the genetic and biochemical levels in response to developmental and environmental cues.

-

Biological Activity: Exploring the ecological roles of this compound in Xeranthemum and its potential pharmacological applications.

By building upon the information presented in this guide, the scientific community can unlock the biochemical intricacies of Xeranthemum and harness its potential for scientific and therapeutic advancements.

References

- 1. Immortelle (Xeranthemum annuum L.) as a natural source of biologically active substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Zierin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zierin is a cyanogenic glycoside found in various plant species, notably in the genus Zieria. Like other compounds in its class, this compound can release hydrogen cyanide upon enzymatic hydrolysis, a property that underlies its potential biological activities and toxicity. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It includes posited experimental protocols for its isolation, characterization, and synthesis, based on established methods for cyanogenic glycosides. Furthermore, this document outlines the mechanism of cyanogenesis and presents the available, albeit limited, data on its bioactivity and toxicity in a structured format for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

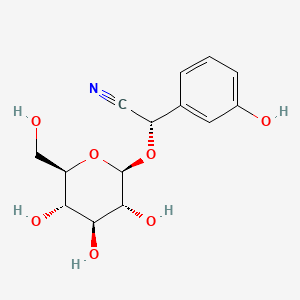

This compound, with the chemical formula C₁₄H₁₇NO₇, is structurally defined as (S)-2-(β-D-glucopyranosyloxy)-2-(3-hydroxyphenyl)acetonitrile[1][2]. The molecule consists of a mandelonitrile aglycone, specifically with a hydroxyl group at the meta-position of the phenyl ring, linked to a glucose molecule via a β-glycosidic bond.

The chemical structure of this compound is presented below:

References

Biological role of Zierin in plant defense mechanisms

An In-depth Technical Guide on its Biological Role and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zierin, a cyanogenic glycoside found in plants of the Zieria genus, plays a significant role in chemical defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, including its biosynthesis, mechanism of action, and potential applications. While specific quantitative data and detailed molecular pathways for this compound remain areas for further research, this document synthesizes the available information on this compound and related cyanogenic glycosides to offer a detailed resource for professionals in plant science and drug development.

Introduction to this compound and Cyanogenic Glycosides

Cyanogenic glycosides (CGs) are a class of nitrogenous plant secondary metabolites that, upon enzymatic hydrolysis, release hydrogen cyanide (HCN), a potent respiratory inhibitor.[1][2] This process, known as cyanogenesis, serves as an effective chemical defense mechanism against a wide range of herbivores and pathogens.[3][4] this compound is a specific cyanogenic glycoside derived from the amino acid L-phenylalanine.[1] It has been identified in various species of the Australian native plant genus Zieria, notably in Zieria laevigata.[5]

The defensive action of this compound is based on the "cyanide bomb," where the glycoside and its activating enzyme, a β-glucosidase, are stored in separate compartments within the plant cell. When a herbivore chews the plant tissue, these compartments are ruptured, allowing the enzyme to hydrolyze this compound, leading to the rapid release of toxic HCN.[2][6]

Biosynthesis of this compound

The biosynthesis of cyanogenic glycosides is a multi-step process involving several key enzymes. While the specific pathway for this compound has not been fully elucidated, it is understood to follow the general pathway for phenylalanine-derived cyanogenic glycosides.[1][3] This process is initiated in the cytoplasm and involves enzymes from the cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) superfamilies.[3][7]

The proposed biosynthetic pathway of this compound from L-phenylalanine involves the following key steps:

-

N-hydroxylation of L-phenylalanine: Catalyzed by a cytochrome P450 enzyme of the CYP79 family.

-

Conversion to an aldoxime and then a nitrile: This step is catalyzed by a cytochrome P450 enzyme, typically from the CYP71 family.

-

Hydroxylation of the nitrile: This results in the formation of an α-hydroxynitrile (cyanohydrin).

-

Glycosylation: A UDP-glycosyltransferase (UGT), likely from the UGT85 family, transfers a glucose molecule to the cyanohydrin, forming the stable this compound molecule.

Mechanism of Action: The Cyanide Bomb

The defensive efficacy of this compound lies in its rapid conversion to hydrogen cyanide upon tissue damage. This two-component defense system ensures that the plant itself is not harmed by the toxic compound under normal conditions.

-

Compartmentation: this compound is typically stored in the vacuole of plant cells, while the hydrolytic enzyme, β-glucosidase, is located in the cytoplasm or apoplast.

-

Tissue Disruption: When a herbivore feeds on the plant, the cellular structure is disrupted, bringing this compound and β-glucosidase into contact.

-

Hydrolysis: β-glucosidase cleaves the glucose moiety from this compound, yielding an unstable cyanohydrin (mandelonitrile).

-

HCN Release: The cyanohydrin spontaneously or enzymatically decomposes to release hydrogen cyanide and an aldehyde or ketone.

HCN is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain. This disruption of aerobic respiration is lethal to a wide range of organisms.

Biological Role in Plant Defense

Anti-herbivore Defense

The primary role of this compound is to deter feeding by herbivores. The release of HCN acts as a potent toxin to a broad spectrum of generalist herbivores. While specific quantitative data for this compound's effect on individual insect species are limited, a study on the insecticidal activity of crude extracts from Zieria laevigata demonstrated efficacy against whitefly nymphs (Bemisia tabaci).[8]

Table 1: Insecticidal Activity of Zieria laevigata Extract

| Pest Species | Plant Extract | LC50 (ppm) | LC95 (ppm) |

| Bemisia tabaci (nymphs) | Zieria laevigata | 1260 - 1638 | Not Reported |

Source: Ontiveros Guerra et al. (2019)[8] Note: The study used a crude plant extract, and the specific contribution of this compound to this toxicity was not determined.

Antimicrobial Defense

While the direct antimicrobial activity of purified this compound has not been extensively studied, essential oils from various Zieria species have demonstrated antimicrobial properties. It is important to note that these essential oils are complex mixtures and their activity is not directly attributable to this compound. However, the release of HCN from cyanogenic glycosides can also contribute to a broad-spectrum defense against pathogens.

Experimental Protocols

Detailed experimental protocols for the extraction, quantification, and bioassay of this compound are not widely available in the literature. The following sections provide generalized methodologies that can be adapted for research on this compound, based on standard practices for cyanogenic glycosides and other plant secondary metabolites.

Extraction and Purification of this compound

Objective: To extract and purify this compound from Zieria plant material.

Materials:

-

Fresh or freeze-dried plant material (e.g., leaves of Zieria laevigata)

-

Liquid nitrogen

-

Methanol or ethanol (70-80%)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a preparative column

Protocol:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder.

-

Extraction: Suspend the powdered plant material in 70-80% methanol or ethanol and sonicate or stir at room temperature for several hours.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Solid-Phase Extraction (SPE): Resuspend the concentrated extract in water and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove polar impurities. Elute the cyanogenic glycosides with a stepwise gradient of methanol in water.

-

Preparative HPLC: Further purify the this compound-containing fractions using a preparative HPLC system with a suitable C18 column and a water/acetonitrile or water/methanol gradient. Collect fractions and analyze for the presence of this compound.

Quantification of this compound

Objective: To quantify the concentration of this compound in plant extracts.

Method: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

Protocol:

-

Sample Preparation: Prepare extracts as described in the extraction protocol (up to the concentration step).

-

HPLC-DAD/MS Analysis:

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often with a small amount of formic acid (e.g., 0.1%).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: DAD detection at a wavelength appropriate for the chromophore in this compound (if any) or MS detection in either positive or negative ion mode. For MS, specific parent and fragment ions for this compound would need to be determined.

-

-

Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation and quantification of this compound.[9]

Herbivore Feeding Bioassay

Objective: To assess the antifeedant or toxic effects of this compound on a specific herbivore.

Protocol (Leaf Disc Choice Assay):

-

Prepare Leaf Discs: Punch out uniform leaf discs from a non-host plant that the target herbivore will readily consume.

-

Treatment: Apply a known concentration of purified this compound dissolved in a suitable solvent to one set of leaf discs. Apply only the solvent to a control set of leaf discs. Allow the solvent to evaporate completely.

-

Bioassay Arena: Place one treated and one control leaf disc in a Petri dish with a moistened filter paper.

-

Introduce Herbivore: Introduce a single herbivore (e.g., a caterpillar) into the center of the Petri dish.

-

Data Collection: After a set period (e.g., 24 hours), measure the area of each leaf disc consumed.

-

Analysis: Calculate a feeding preference index to determine if the herbivore avoided the this compound-treated disc.

Antimicrobial Bioassay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterium or fungus.

Protocol (Broth Microdilution Method):

-

Prepare this compound Solutions: Prepare a serial dilution of purified this compound in a suitable growth medium in a 96-well microplate.

-

Inoculate: Add a standardized suspension of the target microorganism to each well.

-

Incubation: Incubate the microplate under appropriate conditions for the growth of the microorganism.

-

Determine MIC: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Signaling Pathways in this compound-Mediated Defense

The release of HCN and other damage-associated molecular patterns (DAMPs) upon herbivory can trigger downstream signaling pathways, leading to the activation of broader defense responses. While specific signaling cascades initiated by this compound are not yet characterized, it is likely that they involve the canonical plant defense hormones, jasmonic acid (JA) and salicylic acid (SA).

-

Jasmonic Acid (JA) Pathway: Generally associated with defense against chewing herbivores. Herbivore damage and the perception of herbivore-associated molecular patterns (HAMPs) can lead to the synthesis and accumulation of JA, which in turn activates the expression of a wide range of defense-related genes.

-

Salicylic Acid (SA) Pathway: Typically involved in defense against biotrophic pathogens. The interaction between JA and SA signaling pathways can be synergistic or antagonistic, allowing the plant to fine-tune its defense response to specific threats.[10][11][12]

Further research is needed to determine if this compound or its breakdown products directly influence these signaling pathways and to identify the specific genes that are up- or down-regulated in response to this compound-mediated defense activation.

Conclusion and Future Directions

This compound, as a cyanogenic glycoside, represents a key component of the chemical defense strategy of Zieria species. Its role in deterring herbivores through the rapid release of hydrogen cyanide is a classic example of a two-component plant defense system. However, this technical guide also highlights significant gaps in our knowledge. Future research should focus on:

-

Elucidation of the complete this compound biosynthetic pathway: Identifying and characterizing all the enzymes involved will provide targets for metabolic engineering.

-

Quantitative analysis of this compound's efficacy: Determining the IC50 and LD50 values of purified this compound against a range of relevant herbivores and pathogens is crucial for understanding its ecological significance.

-

Investigation of this compound-induced signaling pathways: Transcriptomic and metabolomic studies are needed to understand how plants perceive and respond to this compound-mediated defense activation at the molecular level.

-

Exploring potential applications: The potent biological activity of this compound and other cyanogenic glycosides may offer opportunities for the development of novel biopesticides or pharmaceuticals.

A deeper understanding of the biological role of this compound will not only enhance our knowledge of plant-herbivore interactions but also open up new avenues for the development of sustainable agricultural practices and novel therapeutic agents.

References

- 1. Frontiers | Unveiling the intricate mechanisms of plant defense [frontiersin.org]

- 2. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. plantphysprimer.com [plantphysprimer.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Plant signaling pathways activating defence response and interfering mechanisms by pathogen effectors, protein decoys and bodyguards [aimspress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. zellerag.com [zellerag.com]

- 10. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifeedant and larvicidal activities of Rhein isolated from the flowers of Cassia fistula L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journalspress.com [journalspress.com]

Zierin and its Derivatives in Elderberry (Sambucus nigra): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of zierin and its derivatives, a class of cyanogenic glycosides present in European elderberry (Sambucus nigra). The document details their chemical structures, biosynthesis, and distribution within the plant. It presents available quantitative data, outlines experimental protocols for their analysis, and explores their known biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the chemical constituents of Sambucus nigra.

Introduction

The European elderberry (Sambucus nigra L.) is a plant species with a long history of use in traditional medicine and as a food source. While rich in beneficial compounds such as anthocyanins and other polyphenols, various parts of the elderberry plant also contain cyanogenic glycosides, including this compound and its derivatives.[1][2] These nitrogenous secondary metabolites consist of an aglycone and a sugar moiety and can release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis.[3][4] this compound, specifically, is a m-hydroxylated cyanogenic glycoside.[2][5] Understanding the chemistry, biosynthesis, and biological effects of this compound is crucial for the safe and effective utilization of elderberry-derived products in the pharmaceutical and nutraceutical industries.

Chemical Structures and Derivatives

This compound is chemically known as (S)-m-hydroxymandelonitrile-β-D-glucoside. Its structure consists of a mandelonitrile aglycone, which is hydroxylated at the meta-position of the phenyl ring, and a glucose molecule attached via a β-glycosidic bond.[6] Other related cyanogenic glycosides found in Sambucus nigra include sambunigrin, which is the non-hydroxylated form of this compound, and prunasin, the (R)-epimer of sambunigrin.[1][2] Holocalin, another m-hydroxylated glycoside, has also been reported in S. nigra.[1][7]

The presence of a hydroxyl group on the aromatic ring of this compound distinguishes it from the more commonly studied sambunigrin and prunasin, and may influence its biological properties and metabolic fate.

Quantitative Data

The concentration of cyanogenic glycosides in Sambucus nigra varies significantly depending on the plant part, stage of development, and environmental conditions such as altitude.[8][9] Generally, the leaves contain the highest concentrations, followed by the flowers and then the berries, which have the lowest levels.[6][9]

While specific quantitative data for this compound is limited, studies on total cyanogenic glycosides (CGG) and related compounds provide an indication of their distribution.

| Plant Part | Compound Analyzed | Concentration Range | Reference |

| Berries | Total Cyanogenic Glycosides (CGG) | 0.11 - 0.59 µg/g | [8] |

| Berries | Sambunigrin | 0.08 - 0.77 µg/g FW | [9] |

| Flowers | Sambunigrin | 1.23 - 18.88 µg/g FW | [9] |

| Leaves | Sambunigrin | 27.68 - 209.61 µg/g FW | [9] |

| Fruits | Total Cyanide Potential | up to 3 mg HCN/100 g | [1] |

| Leaves | Total Cyanide Potential | 3 - 17 mg HCN/100 g | [1] |

FW = Fresh Weight

It is important to note that processing, particularly heating, can significantly reduce the content of cyanogenic glycosides in elderberry products.[1]

Biosynthesis of this compound

The biosynthesis of cyanogenic glycosides is a multi-step process that begins with an amino acid precursor. For aromatic cyanogenic glycosides like this compound, the precursor is L-tyrosine. The pathway involves several key enzymatic steps catalyzed by cytochrome P450 monooxygenases (CYPs) and a UDP-glucosyltransferase (UGT).[3][10]

While the specific enzymes for this compound biosynthesis in Sambucus nigra have not been fully elucidated, a putative pathway can be constructed based on known cyanogenic glycoside biosynthesis in other plants.

The initial steps involve the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime, which is then converted to p-hydroxyphenylacetonitrile. A key differentiating step for this compound biosynthesis is the subsequent meta-hydroxylation of the phenyl ring, followed by alpha-hydroxylation to form the m-hydroxymandelonitrile aglycone. The final step is the glucosylation of the aglycone by a UDP-glucosyltransferase to yield this compound.

Experimental Protocols

The analysis of this compound and its derivatives typically involves extraction from the plant matrix, followed by chromatographic separation and detection.

Extraction of Cyanogenic Glycosides

A general procedure for the extraction of cyanogenic glycosides from plant material is as follows:

-

Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized. The dried material is then ground into a fine powder.

-

Extraction Solvent: A common solvent system is 70-80% aqueous methanol or ethanol.[11]

-

Extraction Procedure:

-

Mix the powdered plant material with the extraction solvent (e.g., 1:10 w/v).

-

Sonication in a water bath at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) can enhance extraction efficiency.[11]

-

For exhaustive extraction, the process can be repeated multiple times, and the supernatants pooled.

-

-

Clarification: Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.22 µm filter.

Solid-Phase Extraction (SPE) for Cleanup

Solid-phase extraction is often employed to remove interfering compounds from the crude extract prior to chromatographic analysis. A common stationary phase for this purpose is a reversed-phase sorbent like Oasis HLB.

-

Cartridge Conditioning: Condition the SPE cartridge with methanol followed by equilibration with water.

-

Sample Loading: Load the filtered extract onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

-

Elution: Elute the cyanogenic glycosides with a stronger solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for injection into the chromatography system.

UPLC-MS/MS Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

-

Chromatographic Column: A reversed-phase column, such as a C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm), is typically used.[12][13]

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a modifier like formic acid or ammonium formate, is common. Ammonium formate can be advantageous as it may promote the formation of [M+NH₄]⁺ adducts, which can be beneficial for fragmentation in the mass spectrometer.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is used.

-

MRM Transitions: Specific MRM transitions for this compound would need to be determined by infusing a standard solution. For a related compound, jervine, transitions of m/z 426.3 → 108.8 have been used.[12]

-

-

Quantification: A calibration curve is constructed using a series of standard solutions of purified this compound of known concentrations.

Biological Activities and Signaling Pathways

The primary biological activity associated with this compound and other cyanogenic glycosides is their potential toxicity upon hydrolysis, which releases hydrogen cyanide. HCN is a potent inhibitor of cellular respiration.[14]

However, there is a growing interest in the potential of intact cyanogenic glycosides to exert other biological effects. While specific studies on the bioactivity of isolated this compound are scarce, research on other glycosides and related phenolic compounds suggests potential areas for investigation.

It has been proposed that cyanide itself, at sub-lethal concentrations, may act as a signaling molecule in plants.[3][10] Whether this has implications for animal physiology upon ingestion of cyanogenic glycosides is an area for future research.

There is currently no direct evidence linking this compound to the modulation of specific signaling pathways such as the NF-κB or MAPK pathways. The search for the bioactivity of compounds with similar names, such as "zingerone" and "syringin," has shown that these compounds can modulate inflammatory pathways, but they are structurally distinct from this compound.[1][7][8][15] Future research could explore whether this compound or its aglycone possess anti-inflammatory, antioxidant, or cytotoxic activities.

Conclusion

This compound and its derivatives are important constituents of Sambucus nigra that warrant further investigation. While their potential for toxicity is well-recognized, a deeper understanding of their quantitative distribution, biosynthesis, and potential for other biological activities is needed. The analytical methods outlined in this guide provide a framework for the accurate quantification of these compounds, which is essential for quality control of elderberry products and for advancing research into their pharmacological potential. Further studies are required to isolate sufficient quantities of pure this compound to enable comprehensive in vitro and in vivo biological assays and to explore its effects on cellular signaling pathways.

References

- 1. Anti-inflammatory effect of Irisin on LPS-stimulated macrophages through inhibition of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing the In Vitro Biological Activity of Degraded Silk Sericin and Its Analog Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyanogenic-glycosides-synthesis-physiology-and-phenotypic-plasticity - Ask this paper | Bohrium [bohrium.com]

- 5. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical Profiling of Sambucus nigra L. Flower and Leaf Extracts and Their Antimicrobial Potential against Almond Tree Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Bioactive properties of Sambucus nigra L. as a functional ingredient for food and pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyanogenic Glycosides: Synthesis, Physiology, and Phenotypic Plasticity | Annual Reviews [annualreviews.org]

- 11. researchgate.net [researchgate.net]

- 12. A New UPLC-MS/MS Method Validated for Quantification of Jervine in Rat Plasma and the Study of Its Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UPLC-MS/MS Method for the Simultaneous Quantification of Eight Compounds in Rat Plasma and Its Application to a Pharmacokinetic Study after Oral Administration of Veratrum (Veratrum nigrum L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extraction process of elderberry extract. [greenskybio.com]

- 15. Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of Zierin in the Fabaceae Family: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zierin is a cyanogenic glycoside, a class of secondary metabolites that release hydrogen cyanide upon enzymatic hydrolysis. While cyanogenic glycosides are widely distributed in the plant kingdom and have been identified in over 3,000 plant species, the presence of specific glycosides is often characteristic of particular plant families or genera.[1] This technical guide addresses the reported occurrence of this compound within the Fabaceae (legume) family. A thorough review of the scientific literature indicates that this compound is characteristically found in the genus Zieria, which belongs to the Rutaceae family, not the Fabaceae.[2][3][4][5][6]

This guide will therefore clarify the known distribution of this compound, detail the types of cyanogenic glycosides that are well-documented within the Fabaceae family, and provide comprehensive experimental protocols for the detection and analysis of these compounds. This information is crucial for researchers investigating plant secondary metabolism, chemotaxonomy, and the potential pharmacological applications of cyanogenic glycosides.

Distribution of Cyanogenic Glycosides: this compound and the Fabaceae Family

Current scientific literature does not support the presence of this compound in the Fabaceae family. This compound is an aromatic cyanogenic glycoside derived from the amino acid L-phenylalanine. Its presence is a key chemotaxonomic marker for the genus Zieria, a group of shrubs and small trees endemic to Australia and New Caledonia.[2]

The Fabaceae family, however, is well-known to produce other types of cyanogenic glycosides. The most common of these are the aliphatic cyanogenic glycosides linamarin and lotaustralin, which are derived from the amino acids L-valine and L-isoleucine, respectively.[1] These compounds are notably present in species such as Phaseolus lunatus (lima bean) and Trifolium repens (white clover).[1] Amygdalin, an aromatic cyanogenic glycoside, has also been reported in some members of the Fabaceae family.[7]

The biosynthesis of cyanogenic glycosides is a multi-step enzymatic process.[8] While the general pathways are understood, the specific enzymes and regulatory mechanisms can differ between plant families, leading to the production of distinct cyanogenic glycosides.

Table 1: Documented Cyanogenic Glycosides in the Fabaceae Family

| Cyanogenic Glycoside | Precursor Amino Acid | Representative Genera/Species in Fabaceae |

| Linamarin | L-Valine | Phaseolus, Trifolium |

| Lotaustralin | L-Isoleucine | Phaseolus, Trifolium |

| Amygdalin | L-Phenylalanine | Reported in some Acacia species |

Experimental Protocols for the Analysis of Cyanogenic Glycosides

The following section details the methodologies for the extraction, identification, and quantification of cyanogenic glycosides from plant material. These protocols are generally applicable and can be adapted for screening Fabaceae species for the presence of this compound or other cyanogenic compounds.

Extraction of Cyanogenic Glycosides

A general procedure for the extraction of cyanogenic glycosides from plant tissue involves the following steps:

-

Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. The dried material is then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with a polar solvent, typically boiling 70-80% ethanol or methanol. The heat serves to denature the hydrolytic enzymes (β-glucosidases) that would otherwise break down the cyanogenic glycosides.

-

Purification: The crude extract is filtered and concentrated under reduced pressure. Further purification can be achieved using solid-phase extraction (SPE) with a C18 cartridge to remove non-polar compounds.

Qualitative Analysis: Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the preliminary identification of cyanogenic glycosides.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A solvent system such as ethyl acetate:acetone:dichloromethane:methanol:water (10:3:3:2:1 v/v/v/v/v).

-

Sample Application: The concentrated plant extract and a known standard of the target cyanogenic glycoside (e.g., amygdalin as a general marker, if this compound is unavailable) are spotted onto the TLC plate.

-

Development and Visualization: The plate is developed in the mobile phase. After drying, the plate is sprayed with a reagent that detects cyanogenic glycosides, such as a solution of picric acid, which turns a reddish-brown color in the presence of hydrogen cyanide released after enzymatic hydrolysis.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of cyanogenic glycosides.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV or photodiode array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 5% to 30% acetonitrile over 30 minutes.

-

Detection: Cyanogenic glycosides are typically detected at a wavelength of 215-220 nm.

-

Quantification: A calibration curve is generated using a certified reference standard of the cyanogenic glycoside of interest. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of cyanogenic glycosides.

Conclusion

References

- 1. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zieria - Wikipedia [en.wikipedia.org]

- 3. anbg.gov.au [anbg.gov.au]

- 4. anpsa.org.au [anpsa.org.au]

- 5. VicFlora [vicflora.rbg.vic.gov.au]

- 6. Zieria arborescens | Australian Plants Society [resources.austplants.com.au]

- 7. Amygdalin - Wikipedia [en.wikipedia.org]

- 8. google.com [google.com]

Preliminary Biological Screening of Zierin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the preliminary biological screening of the cyanogenic glycoside Zierin. Currently, there is a significant lack of publicly available data on the specific biological activities of isolated this compound. The quantitative data and signaling pathways presented herein are illustrative examples based on related compounds or general screening methodologies and should be treated as a template rather than a report of established factual results for this compound.

Introduction

This compound is a cyanogenic glycoside that has been identified in various plant species, including those of the Zieria genus and Xeranthemum annuum.[1][2] Cyanogenic glycosides are a class of natural products known for their potential role in plant defense and a range of biological activities. Upon enzymatic hydrolysis, these compounds can release hydrogen cyanide, a process that underpins some of their toxicological and pharmacological properties.[3] While this compound has been noted for its potential anti-inflammatory and antioxidant activities, comprehensive screening data remains scarce.[4][5][6]

This guide outlines a template for the preliminary biological evaluation of this compound, covering key assays for determining its antimicrobial and cytotoxic potential. It also provides detailed experimental protocols and conceptual visualizations of experimental workflows and potential signaling pathways to guide future research.

Quantitative Data Summary

The following tables are structured to present key quantitative data from biological screening. The data provided are for illustrative purposes only, as specific MIC and IC50 values for this compound are not currently available in the public domain.

Table 1: Antimicrobial Activity of this compound (Illustrative Data)

| Test Organism | Type | MIC (µg/mL) | Positive Control | Control MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-negative Bacteria | >512 | Gentamicin | 2 |

| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | 256 | Vancomycin | 1 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | >512 | Ciprofloxacin | 0.5 |

| Candida albicans ATCC 90028 | Fungal (Yeast) | 128 | Fluconazole | 4 |

Table 2: Cytotoxicity of this compound (Illustrative Data)

| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Positive Control | Control IC50 (µM) |

| A549 | Human Lung Carcinoma | MTT | 48 | 150 | Doxorubicin | 0.8 |

| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 220 | Doxorubicin | 1.2 |

| HepG2 | Human Liver Carcinoma | MTT | 48 | 180 | Doxorubicin | 1.0 |

| HEK293 | Human Embryonic Kidney | MTT | 48 | >300 | Doxorubicin | 2.5 |

Experimental Protocols

The following are detailed methodologies for key experiments in the preliminary biological screening of a novel compound like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[7][8][9][10][11]

Materials:

-

96-well microtiter plates (sterile)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculums standardized to 0.5 McFarland

-

This compound stock solution (e.g., in DMSO)

-

Positive control antibiotics (e.g., Gentamicin, Vancomycin, Fluconazole)

-

Sterile multichannel pipettes and tips

-

Microplate reader

Procedure:

-

Preparation of this compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (broth only).

-

Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: a. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Cytotoxicity Screening: MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.[12][13][14]

Materials:

-

96-well cell culture plates (sterile)

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Positive control cytotoxic agent (e.g., Doxorubicin)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of this compound in serum-free medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells for untreated cells (vehicle control) and a positive control. c. Incubate for the desired period (e.g., 48 hours).

-

MTT Addition and Incubation: a. After the incubation period, add 20 µL of the MTT solution to each well. b. Incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT. b. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate a conceptual experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammation/Immunology (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Fermentation improves flavors, bioactive substances, and antioxidant capacity of Bian-Que Triple-Bean Soup by lactic acid bacteria [frontiersin.org]

- 7. protocols.io [protocols.io]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Zierin: A Technical Deep Dive into its Function as a Cyanogenic Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zierin, a cyanogenic glycoside found in select plant species, represents a fascinating yet understudied molecule with significant biological implications. This technical guide provides a comprehensive overview of this compound, delving into its chemical properties, natural occurrence, biosynthesis, and the mechanisms underlying its cyanogenic potential. The document further explores the metabolic fate of this compound and the toxicological impact of its hydrolysis product, hydrogen cyanide, on cellular signaling pathways. Detailed experimental methodologies for the extraction, purification, and characterization of this compound are presented, alongside quantitative data where available. This guide aims to serve as a foundational resource for researchers interested in the study of cyanogenic glycosides and their potential applications or toxicological risks.

Introduction to this compound

This compound is a cyanogenic glycoside, a class of specialized plant metabolites that release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1] Chemically, this compound is O-β-D-glucopyranosyl-L-m-hydroxymandelonitrile.[1] Its cyanogenic nature renders plants containing it potentially toxic to herbivores and humans if ingested in sufficient quantities. The release of HCN, a potent inhibitor of cellular respiration, is a defense mechanism for the plant.[2]

Chemical Structure:

-

IUPAC Name: (2S)-2-(3-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile[1]

-

Molecular Formula: C₁₄H₁₇NO₇[1]

-

Molecular Weight: 311.29 g/mol

Natural Occurrence and Biosynthesis

This compound has been identified in a limited number of plant species, most notably in Xeranthemum cylindraceum and species of the Sambucus (elderberry) genus.[1][3] While the precise concentrations of this compound in these plants are not extensively documented, related cyanogenic glycosides like sambunigrin are found in Sambucus nigra leaves and flowers in variable amounts.[3][4]

The biosynthesis of cyanogenic glycosides is a multi-step process originating from amino acids.[5] While the specific pathway for this compound has not been fully elucidated, it is presumed to follow the general pathway for aromatic cyanogenic glycosides derived from L-phenylalanine or L-tyrosine. This process involves N-hydroxylation, aldoxime and nitrile formation, and subsequent hydroxylation and glycosylation.[2][5]

Mechanism of Cyanogenesis

The toxicity of this compound is contingent upon its hydrolysis to release hydrogen cyanide. This two-step enzymatic process is initiated when plant tissues are disrupted, bringing the glycoside into contact with specific enzymes that are typically sequestered in different cellular compartments.

-

Glycosidic Bond Cleavage: A β-glucosidase enzyme hydrolyzes the glycosidic bond of this compound, releasing the sugar moiety (glucose) and an unstable cyanohydrin, m-hydroxymandelonitrile.

-

Cyanohydrin Decomposition: The cyanohydrin then rapidly decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to yield m-hydroxybenzaldehyde and hydrogen cyanide.

Quantitative Data

Specific quantitative data for this compound is scarce in publicly available literature. The following tables summarize available data for this compound and related compounds.

| Compound | Plant Source | Part | Concentration | Citation |

| Sambunigrin | Sambucus nigra | Leaves | 27.68–209.61 µg/g FW | [4] |

| Sambunigrin | Sambucus nigra | Flowers | 1.23–18.88 µg/g FW | [4] |

| This compound | Sambucus nigra | - | Present | [3] |

| Total Phenolics | Sambucus nigra | Flowers | 61321.82 - 85961.64 mg/kg DW | [6] |

| Total Phenolics | Sambucus nigra | Leaves | 36136.62 - 93890.37 mg/kg DW | [6] |

| Total Flavonoids | Sambucus nigra | Flowers | 34997.17 - 57124.80 mg/kg DW | [6] |

| Total Flavonoids | Sambucus nigra | Leaves | 20474.20 - 78757.38 mg/kg DW | [6] |

FW: Fresh Weight, DW: Dry Weight

| Parameter | Value | Conditions | Compound | Citation |

| LD₅₀ | Not available | - | This compound | - |

| Km (β-glucosidase) | Typically ≤ 1 mM | Varied | General | [7] |

| kcat (β-glucosidase) | Typically ≤ 300 s⁻¹ | Varied | General | [7] |

Toxicological Effects of Cyanide

The toxicity of this compound is primarily attributed to the release of hydrogen cyanide, a potent cellular toxin. Cyanide exerts its effects through multiple mechanisms, leading to cellular dysfunction and, at high concentrations, cell death.

Inhibition of Cellular Respiration

The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This blocks the utilization of oxygen, leading to a rapid cessation of aerobic respiration and ATP production.

Disruption of Calcium Homeostasis

Cyanide exposure leads to a significant disruption of intracellular calcium (Ca²⁺) homeostasis. This includes the release of Ca²⁺ from intracellular stores and an influx of extracellular Ca²⁺.[8][9][10] Elevated cytosolic Ca²⁺ levels can activate a cascade of detrimental cellular processes, including the activation of proteases, phospholipases, and endonucleases, ultimately contributing to cell death.[1]

Induction of Oxidative Stress

Cyanide toxicity is also associated with the generation of reactive oxygen species (ROS), leading to oxidative stress.[11][12][13] The inhibition of the electron transport chain can lead to the leakage of electrons and the formation of superoxide radicals. Oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Apoptosis

At lower concentrations, cyanide can induce apoptosis, or programmed cell death. This process is mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[4][14][15] The disruption of mitochondrial function and the increase in intracellular calcium are key triggers for the initiation of the apoptotic cascade.

Experimental Protocols

Due to the limited availability of specific protocols for this compound, the following sections provide generalized methodologies for the extraction, purification, and analysis of cyanogenic glycosides that can be adapted for this compound.

Extraction and Purification Workflow

6.1.1. Extraction

-

Sample Preparation: Fresh plant material (leaves, flowers) should be flash-frozen in liquid nitrogen and ground to a fine powder to prevent enzymatic hydrolysis.

-

Solvent Extraction: The powdered material is then extracted with a polar solvent, typically a mixture of methanol and water (e.g., 80:20 v/v), at room temperature with agitation for several hours. This process should be repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

6.1.2. Purification

-

Column Chromatography: The crude extract can be subjected to column chromatography for initial purification. A variety of stationary phases can be used, including silica gel or Sephadex LH-20, with a gradient of solvents of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol).[16][17]

-

Thin-Layer Chromatography (TLC): Fractions collected from the column are analyzed by TLC to identify those containing this compound. A suitable solvent system (e.g., ethyl acetate:methanol:water) is used for development, and the spots can be visualized under UV light or by staining with a suitable reagent (e.g., phosphomolybdic acid).[16][17]

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing this compound can be further purified by preparative HPLC using a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.[18][19][20][21][22]

Characterization

6.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

Detection: UV detector at a wavelength where this compound absorbs (e.g., 220 nm).

-

Quantification: Can be performed by comparing the peak area with that of a known standard.

6.2.2. Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), can be used to confirm the molecular weight of this compound and to obtain structural information through fragmentation analysis.

6.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of this compound, providing detailed information about the arrangement of atoms in the molecule.[12][23][24][25]

6.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in the this compound molecule, such as hydroxyl (-OH), nitrile (-C≡N), and glycosidic linkages.[26][27][28][29][30]

Determination of Cyanogenic Potential

The amount of HCN released from this compound can be quantified using an enzymatic assay.

-

Enzymatic Hydrolysis: A solution of purified this compound or a plant extract is incubated with an excess of β-glucosidase in a sealed vial.

-

HCN Trapping: The released HCN is trapped in a solution of sodium hydroxide.

-

Quantification: The amount of cyanide in the trapping solution can be determined colorimetrically using a reagent such as chloramine-T and a pyridine-barbituric acid solution, or by using an ion-selective electrode.[16][31][32]

Conclusion

This compound, as a cyanogenic glycoside, plays a role in the chemical defense of the plants that produce it. Its biological activity is intrinsically linked to the release of hydrogen cyanide, a potent metabolic poison. While the general principles of cyanogenesis and cyanide toxicity are well-understood, specific quantitative data and detailed experimental protocols for this compound remain limited. This guide has synthesized the available information and provided a framework for future research into this intriguing natural product. Further investigation into the quantitative distribution of this compound in nature, its precise biosynthetic pathway, and a more detailed toxicological profile will be crucial for a complete understanding of its role in biological systems and its potential implications for human and animal health.

References

- 1. Cyanide-induced neurotoxicity: role of neuronal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Death Receptor-Induced Apoptosis Signalling Regulation by Ezrin Is Cell Type Dependent and Occurs in a DISC-Independent Manner in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular calcium concentrations during "chemical hypoxia" and excitotoxic neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 10. Calcium ions: its role in cyanide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flower and Leaf Extracts of Sambucus nigra L.: Application of Membrane Processes to Obtain Fractions with Antioxidant and Antityrosinase Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cds.ismrm.org [cds.ismrm.org]

- 13. Relation Between Mitochondrial Membrane Potential and ROS Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chrysin-induced apoptosis is mediated through caspase activation and Akt inactivation in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. prometheusprotocols.net [prometheusprotocols.net]

- 17. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lcms.cz [lcms.cz]

- 19. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

- 20. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 21. shimadzu.com [shimadzu.com]

- 22. warwick.ac.uk [warwick.ac.uk]

- 23. rsc.org [rsc.org]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Synchrotron-Based Fourier-Transform Infrared Micro-Spectroscopy (SR-FTIRM) Fingerprint of the Small Anionic Molecule Cobaltabis(dicarbollide) Uptake in Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Determination of Cyanogenic Compounds in Edible Plants by Ion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology of Zierin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zierin is a cyanogenic glycoside, a class of naturally occurring compounds found in various plants. While research into the specific toxicological profile of this compound is limited, its classification as a cyanogenic glycoside provides a strong basis for understanding its potential toxicity. The primary mechanism of toxicity for this class of compounds is the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis. This guide provides a comprehensive overview of the toxicology of this compound, drawing from the established knowledge of cyanogenic glycosides and cyanide toxicity. It is intended to serve as a foundational resource for researchers and professionals involved in the study and development of compounds with similar structures or potential toxicological profiles.

Core Toxicological Profile

The toxicity of this compound is intrinsically linked to its metabolic breakdown, which liberates hydrogen cyanide. This process is the central event in its toxicological mechanism.

Mechanism of Toxicity: Cyanide Release

When plant tissues containing this compound are damaged, or upon ingestion and subsequent interaction with gut microflora, the glycosidic bond in the this compound molecule is cleaved by β-glucosidase enzymes. This enzymatic action releases an unstable cyanohydrin, which then rapidly decomposes to release hydrogen cyanide (HCN).[1][2]

Primary Molecular Target: Cytochrome c Oxidase

Hydrogen cyanide is a potent inhibitor of cellular respiration. Its primary molecular target is cytochrome c oxidase (Complex IV), a critical enzyme in the mitochondrial electron transport chain.[3] Cyanide binds to the ferric iron (Fe³⁺) within the heme a₃ component of cytochrome c oxidase, preventing the transfer of electrons to oxygen. This inhibition effectively halts aerobic respiration and leads to a rapid decrease in ATP production, causing cellular hypoxia and, ultimately, cell death.[3]

Quantitative Toxicological Data

Due to the limited specific research on this compound, the following table summarizes the acute toxicity data for chemically related and well-studied cyanogenic glycosides. This data provides an estimate of the potential toxicity of this compound. The median lethal dose (LD50) is a common measure of acute toxicity, representing the dose required to be lethal to 50% of a tested population.

| Compound | Animal Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Linamarin | Rat | Oral | 450 | [4] |

| Amygdalin | Rat | Oral | 880 | [5] |

| Prunasin | Rat | Oral | 490 | [5] |

| Hydrogen Cyanide | Rat | Oral | 3.7 | |

| Potassium Cyanide | Rat | Oral | 10 |

Table 1: Acute Toxicity of Selected Cyanogenic Glycosides and Cyanide Salts

Signaling Pathways Affected by this compound-derived Cyanide

The toxic effects of cyanide extend beyond the inhibition of cytochrome c oxidase, impacting various cellular signaling pathways.

Disruption of Cellular Respiration and Energy Metabolism

The primary signaling disruption is the abrupt cessation of the mitochondrial electron transport chain, leading to a collapse in cellular ATP levels. This energy crisis affects all energy-dependent cellular processes.

Excitotoxicity via NMDA Receptor Modulation

Cyanide has been shown to potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, a key component in glutamatergic neurotransmission.[4][5][6][7] This potentiation can lead to excessive neuronal excitation, an influx of calcium ions (Ca²⁺), and subsequent excitotoxicity, contributing to the neurotoxic effects of cyanide.

References

- 1. iitg.ac.in [iitg.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. 3hbiomedical.com [3hbiomedical.com]

- 4. Bradford Protein Assay [bio-protocol.org]

- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 6. Quantifying proteins using the Bradford method [qiagen.com]

- 7. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]

Methodological & Application

Application Notes and Protocols for the Isolation of Zierin from Xeranthemum annuum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zierin, a cyanogenic glycoside, has been identified and isolated from the root and stem tissues of Xeranthemum annuum. This document provides a detailed protocol for the isolation and purification of this compound from this plant species. The methodology is based on conventional chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), adapted from established procedures for the isolation of cyanogenic glycosides from plant materials. This protocol is intended to serve as a comprehensive guide for researchers interested in obtaining pure this compound for further pharmacological and developmental studies. While this compound has been successfully isolated from Xeranthemum annuum, the primary literature lacks a detailed experimental protocol. Therefore, this document presents a representative, detailed procedure synthesized from standard methodologies for cyanogenic glycoside isolation.

Introduction

Xeranthemum annuum, a member of the Asteraceae family, is a plant known for its diverse chemical constituents. Among these are cyanogenic glycosides, a class of natural products that release hydrogen cyanide upon enzymatic hydrolysis. This compound is a notable cyanogenic glycoside that has been successfully isolated from the ethanol extract of the roots and stems of Xeranthemum annuum[1][2]. The isolation of this compound is a critical step for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This protocol outlines a robust and reproducible method for the isolation of this compound, providing a foundation for further research into its biological activities.

Data Presentation

The following tables summarize the expected quantitative data from the extraction and purification process.

Table 1: Extraction Yield from Xeranthemum annuum

| Plant Material | Extraction Solvent | Dry Weight of Plant Material (g) | Weight of Crude Extract (g) | Yield (%) |

| Root and Stem | 80% Ethanol | 1000 | 50.1 | 5.01 |

Table 2: Chromatographic Purification of this compound

| Chromatographic Step | Stationary Phase | Mobile Phase | Fraction(s) Collected | Weight of Fraction (mg) | Purity (%) |

| Column Chromatography | Silica Gel (60-120 mesh) | Chloroform:Methanol Gradient | F3 - F5 | 850 | ~60 |

| Preparative HPLC | C18 (10 µm) | Acetonitrile:Water Gradient | Peak 2 (retention time ~15 min) | 50 | >98 |

Experimental Protocols

Plant Material Collection and Preparation

1.1. Collection: Collect the roots and stems of Xeranthemum annuum during the flowering season. 1.2. Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication. 1.3. Drying: Clean the plant material to remove any soil and debris. Air-dry the roots and stems in a well-ventilated area at room temperature until they are brittle. 1.4. Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of this compound

2.1. Maceration: 2.1.1. Place 1 kg of the powdered root and stem material into a large glass container. 2.1.2. Add 5 L of 80% ethanol to the container, ensuring the plant material is fully submerged. 2.1.3. Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation. 2.2. Filtration and Concentration: 2.2.1. Filter the extract through Whatman No. 1 filter paper. 2.2.2. Re-extract the plant residue twice more with 5 L of 80% ethanol each time. 2.2.3. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Chromatographic Isolation and Purification

This protocol employs a two-step chromatographic procedure for the isolation of this compound.

3.1.1. Column Preparation: 3.1.1.1. Prepare a slurry of 200 g of silica gel (60-120 mesh) in chloroform. 3.1.1.2. Pack a glass column (5 cm diameter, 50 cm length) with the silica gel slurry. 3.1.1.3. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. 3.1.1.4. Wash the column with chloroform until the silica gel is well-equilibrated. 3.1.2. Sample Loading: 3.1.2.1. Dissolve 10 g of the crude ethanol extract in a minimal amount of methanol. 3.1.2.2. Adsorb this mixture onto 20 g of silica gel and dry it to a free-flowing powder. 3.1.2.3. Carefully load the dried sample onto the top of the prepared column. 3.1.3. Elution: 3.1.3.1. Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol. 3.1.3.2. Collect fractions of 50 mL each. 3.1.3.3. The elution gradient can be as follows:

- Fractions 1-10: 100% Chloroform

- Fractions 11-20: Chloroform:Methanol (98:2)

- Fractions 21-30: Chloroform:Methanol (95:5)

- Fractions 31-40: Chloroform:Methanol (90:10)

- Fractions 41-50: Chloroform:Methanol (80:20) 3.1.4. Fraction Analysis: 3.1.4.1. Monitor the collected fractions by Thin Layer Chromatography (TLC) on silica gel plates using a chloroform:methanol (9:1) solvent system. 3.1.4.2. Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., p-anisaldehyde-sulfuric acid followed by heating). 3.1.4.3. Pool the fractions containing the compound of interest (this compound is expected to elute in the more polar fractions).

3.2.1. Sample Preparation: 3.2.1.1. Combine and concentrate the this compound-rich fractions obtained from column chromatography. 3.2.1.2. Dissolve the residue in the HPLC mobile phase and filter through a 0.45 µm syringe filter. 3.2.2. HPLC Conditions:

- Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).

- Mobile Phase: A gradient of acetonitrile and water.

- Solvent A: Water

- Solvent B: Acetonitrile

- Gradient Program:

- 0-5 min: 10% B

- 5-25 min: 10% to 40% B

- 25-30 min: 40% to 100% B

- 30-35 min: 100% B

- Flow Rate: 15 mL/min

- Detection: UV at 220 nm 3.2.3. Fraction Collection: 3.2.3.1. Inject the sample onto the preparative HPLC system. 3.2.3.2. Collect the peak corresponding to the retention time of this compound. 3.2.3.3. Concentrate the collected fraction to obtain pure this compound.

Identification and Characterization

The identity and purity of the isolated this compound can be confirmed by the following methods:

-

Analytical HPLC: To confirm purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Mandatory Visualization

Caption: Workflow for the isolation of this compound from Xeranthemum annuum.

References

Application Notes and Protocols for High-Speed Countercurrent Chromatography (HSCCC) in Natural Product Purification

A Note on "Zierin": Initial searches for the purification of a compound specifically named "this compound" using High-Speed Countercurrent Chromatography (HSCCC) did not yield specific results. It is possible that "this compound" is a less common natural product, a proprietary name, or a potential typographical error. The search results did, however, provide extensive information on the purification of various natural products by HSCCC and on the biological signaling pathways of a peptide hormone called "Irisin."